In-Depth Technical Guide: 3-Methoxy-2-nitroaniline
In-Depth Technical Guide: 3-Methoxy-2-nitroaniline
FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-2-nitroaniline (CAS No: 16554-47-5), a key organic intermediate. This document details its chemical and physical properties, safety information, a proposed synthetic route with a detailed experimental protocol, and available spectroscopic data. Additionally, it explores the potential biological significance of this compound by examining the activities of structurally related molecules, suggesting avenues for future research in drug discovery and development. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 3-Methoxy-2-nitroaniline
| Property | Value | Source |
| CAS Number | 16554-47-5 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| XLogP3 (Computed) | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 168.05349212 Da | [1] |
| Monoisotopic Mass | 168.05349212 Da | [1] |
| Topological Polar Surface Area | 81.1 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
Safety and Handling
While a comprehensive safety data sheet (SDS) for 3-Methoxy-2-nitroaniline is not widely available, information from suppliers and data for structurally related compounds such as 3-nitroaniline and other methoxy-nitroaniline isomers allow for a preliminary hazard assessment.
GHS Hazard Statements (from supplier information):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements (from supplier information):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P312: Call a POISON CENTER/doctor if you feel unwell.
Table 2: GHS Classification for Structurally Similar 4-Methoxy-2-nitroaniline
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Specific target organ toxicity — repeated exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Given the toxicity profile of related compounds, it is recommended to handle 3-Methoxy-2-nitroaniline with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Synthesis and Experimental Protocols
Caption: Proposed three-step synthesis of 3-Methoxy-2-nitroaniline.
Experimental Protocol:
Step 1: Acetylation of 3-Methoxyaniline
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To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyaniline (1.0 mol) and glacial acetic acid (2.5 mol).
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Heat the mixture to 115°C and maintain this temperature for 6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature, which should result in the crystallization of 3-methoxyacetanilide.
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Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Step 2: Nitration of 3-Methoxyacetanilide
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Cool an acetic acid solution of the 3-methoxyacetanilide from Step 1 to 0-5°C in an ice-salt bath.
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Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the stirred solution, maintaining the internal temperature below 10°C.
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After the addition is complete, continue stirring at 0-5°C for 1 hour.
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Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Collect the precipitated 3-methoxy-2-nitroacetanilide by vacuum filtration and wash with cold water until the filtrate is neutral.
Step 3: Hydrolysis of 3-Methoxy-2-nitroacetanilide
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Suspend the dried 3-methoxy-2-nitroacetanilide from Step 2 in water in a 1 L round-bottom flask.
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Add a solution of sodium hydroxide (2.0 mol) in water to the suspension.
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Heat the mixture to 100°C and reflux for 2 hours with stirring.
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Monitor the reaction by TLC until the starting material is completely consumed.
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Cool the reaction mixture in an ice bath to induce precipitation of the product.
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Collect the solid 3-Methoxy-2-nitroaniline by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of 3-Methoxy-2-nitroaniline. While obtaining direct copies of the spectra can be challenging, their availability has been documented in various databases.
Table 3: Spectroscopic Data for 3-Methoxy-2-nitroaniline
| Technique | Details | Source |
| ¹H NMR | Data available from a Varian A-60 instrument. | [1] |
| IR Spectra | FTIR spectrum obtained using a KBr wafer. | [1] |
| Raman Spectra | Data is available. | [1] |
For comparison, the ¹H and ¹³C NMR spectral data for the related isomer, 2-Methyl-3-nitroaniline, are as follows:
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¹H NMR (400 MHz, DMSO): δ 7.07 (t, J = 8.0 Hz, 1H), 6.93 (d, J = 7.9 Hz, 1H), 6.88 (d, J = 8.0 Hz, 1H), 5.54 (s, 2H), 2.07 (s, 3H).
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¹³C NMR (100 MHz, DMSO): δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88.
Biological Activity and Potential Applications
Direct experimental studies on the biological activity of 3-Methoxy-2-nitroaniline are limited in publicly available literature. However, the biological activities of structurally similar methoxy-nitroaniline derivatives provide valuable insights into its potential applications in drug discovery.
Derivatives of anilinoquinazolines and anilinoquinolines, which can be synthesized from substituted anilines, have shown significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. For instance, many of these compounds inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.
Furthermore, research on 2-methoxy-5-nitroaniline has shown its utility as a synthetic precursor for CSNK2A inhibitors with antiviral activity. This suggests that 3-Methoxy-2-nitroaniline could also serve as a valuable scaffold for developing novel therapeutic agents. The isomer 2-methoxy-4-nitroaniline has been found to induce the expression of certain cytochrome P450 enzymes, indicating a potential for drug-drug interactions if used in a therapeutic context. The anti-tumor and anti-inflammatory effects of 4-methoxy-3-nitroaniline also point towards potential therapeutic avenues for other isomers.
Caption: Potential applications of 3-Methoxy-2-nitroaniline in drug discovery.
Conclusion
3-Methoxy-2-nitroaniline is a valuable chemical intermediate with significant potential for use in the synthesis of biologically active molecules. This guide has provided a detailed summary of its known properties, a plausible synthetic route, and an overview of its potential applications based on the activities of related compounds. Further experimental investigation into the physical properties, biological activities, and safety profile of 3-Methoxy-2-nitroaniline is warranted to fully realize its potential in research and drug development.



